molecular formula C6H13NO2 B15225260 Ethyl 3-methoxypropanimidate

Ethyl 3-methoxypropanimidate

Cat. No.: B15225260
M. Wt: 131.17 g/mol
InChI Key: AMKIHLLFFGBKBF-UHFFFAOYSA-N
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Description

Ethyl 3-methoxypropanimidate is an organic compound with the molecular formula C6H13NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methoxypropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methoxypropanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methoxypropanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-methoxypropanimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-methoxypropanimidate exerts its effects involves interactions with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that modify its structure and function. The pathways involved often include enzymatic catalysis and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

    Ethyl 3-methoxypropanoate: A precursor in the synthesis of ethyl 3-methoxypropanimidate.

    Ethyl 3-aminopropanoate: Shares a similar structure but with an amino group instead of a methoxy group.

    Ethyl 3-hydroxypropanimidate: Similar but with a hydroxyl group replacing the methoxy group.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, in particular, allows for unique interactions in chemical and biological systems, distinguishing it from similar compounds .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

ethyl 3-methoxypropanimidate

InChI

InChI=1S/C6H13NO2/c1-3-9-6(7)4-5-8-2/h7H,3-5H2,1-2H3

InChI Key

AMKIHLLFFGBKBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCOC

Origin of Product

United States

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